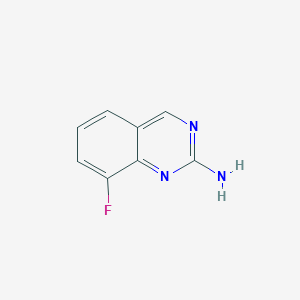

8-Fluoroquinazolin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

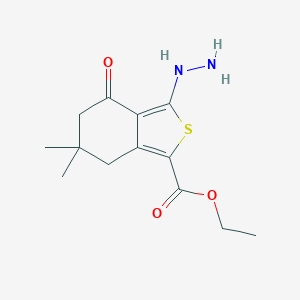

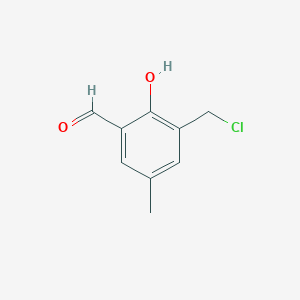

8-Fluoroquinazolin-2-amine is a chemical compound with the molecular formula C8H6FN3 . It has a molecular weight of 163.15 .

Molecular Structure Analysis

The linear formula of 8-Fluoroquinazolin-2-amine is C8H6FN3 . The exact structural details are not provided in the search results.Physical And Chemical Properties Analysis

8-Fluoroquinazolin-2-amine has a molecular weight of 163.15 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Anticancer Activity

8-Fluoroquinazolin-2-amine: has been studied for its potential use in cancer treatment due to its ability to inhibit cell proliferation. Quinazoline derivatives, including 8-Fluoroquinazolin-2-amine, have shown promise in targeting various cancer cell lines. For instance, certain quinazolinone compounds have demonstrated cytotoxic effects on breast cancer cells such as MCF-7 and MDA-MB-231 . The anticancer activity is attributed to the compound’s interaction with cellular targets that are crucial for tumor growth and survival.

Antibacterial Properties

The antibacterial properties of quinazolinone derivatives make them candidates for the development of new antibiotics. These compounds have been investigated for their efficacy against drug-resistant bacterial strains. The structural versatility of quinazolinones allows for the synthesis of molecules with a broad spectrum of antibacterial activity, addressing the critical need for novel antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Quinazolinones, including 8-Fluoroquinazolin-2-amine, have been explored for their anti-inflammatory and analgesic properties. These compounds can potentially be used to treat inflammatory conditions and pain-related disorders. Their mechanism of action often involves the modulation of inflammatory pathways and the inhibition of pain signal transduction .

Anticonvulsant Potential

Research has indicated that quinazolinone derivatives possess anticonvulsant properties, making them potential therapeutic agents for the treatment of epilepsy and other seizure disorders. The modulation of neurotransmitter systems by these compounds is a key factor in their anticonvulsant activity .

Antipsychotic and Sedative-Hypnotic Uses

Quinazolinones have been studied for their potential use as antipsychotic and sedative-hypnotic agents. These compounds may interact with central nervous system receptors, influencing neurotransmitter release and neuronal excitability, which can be beneficial in the management of psychiatric disorders and sleep disturbances .

Antiviral and Antitubercular Activities

The structural framework of quinazolinones allows for the exploration of antiviral and antitubercular activities. These compounds have been investigated for their ability to inhibit the replication of viruses and the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis .

properties

IUPAC Name |

8-fluoroquinazolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYGXLMLUIGXGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443649 |

Source

|

| Record name | 8-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroquinazolin-2-amine | |

CAS RN |

190274-25-0 |

Source

|

| Record name | 8-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)

![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)

![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)